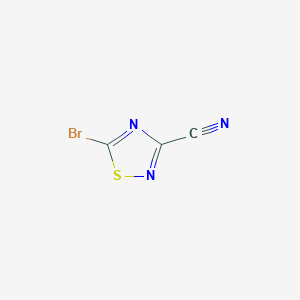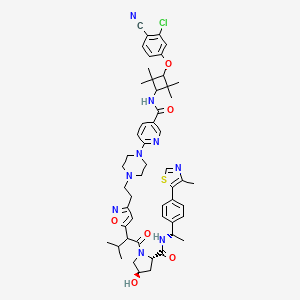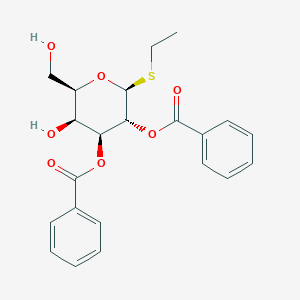
4-Acetyl-5-methyl-1H-pyrrole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetyl-5-methyl-1H-pyrrole-3-carbaldehyde is a heterocyclic organic compound with a pyrrole ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetyl-5-methyl-1H-pyrrole-3-carbaldehyde typically involves the reaction of pyrrole derivatives with appropriate aldehydes and ketones. One common method includes the condensation of 5-methyl-1H-pyrrole-3-carbaldehyde with acetic anhydride under acidic conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to enhance the sustainability of the process.
Análisis De Reacciones Químicas
Types of Reactions: 4-Acetyl-5-methyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) and nitrating agents like nitric acid (HNO3) are used for substitution reactions.
Major Products:
Oxidation: 4-Acetyl-5-methyl-1H-pyrrole-3-carboxylic acid.
Reduction: 4-Acetyl-5-methyl-1H-pyrrole-3-methanol.
Substitution: Various halogenated and nitrated derivatives of the pyrrole ring.
Aplicaciones Científicas De Investigación
4-Acetyl-5-methyl-1H-pyrrole-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a pharmacophore in medicinal chemistry.
Industry: It is utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 4-Acetyl-5-methyl-1H-pyrrole-3-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, participating in nucleophilic addition reactions with biological nucleophiles such as amino acids and nucleotides. This interaction can lead to the formation of covalent bonds, potentially altering the function of biomolecules and affecting cellular processes.
Comparación Con Compuestos Similares
4-Acetyl-1H-pyrrole-3-carbaldehyde: Lacks the methyl group at the 5-position.
5-Methyl-1H-pyrrole-3-carbaldehyde: Lacks the acetyl group at the 4-position.
4-Methyl-1H-pyrrole-3-carbaldehyde: Has a methyl group instead of an acetyl group at the 4-position.
Uniqueness: 4-Acetyl-5-methyl-1H-pyrrole-3-carbaldehyde is unique due to the presence of both acetyl and methyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for a diverse range of chemical transformations and applications in various fields.
Propiedades
Fórmula molecular |
C8H9NO2 |
|---|---|
Peso molecular |
151.16 g/mol |
Nombre IUPAC |
4-acetyl-5-methyl-1H-pyrrole-3-carbaldehyde |
InChI |
InChI=1S/C8H9NO2/c1-5-8(6(2)11)7(4-10)3-9-5/h3-4,9H,1-2H3 |
Clave InChI |
QRROAANYEHDWBC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CN1)C=O)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![benzyl (2R)-3-(4-fluorophenyl)-2-[[(2R)-2-(methylamino)propanoyl]amino]propanoate;hydrochloride](/img/structure/B12856442.png)


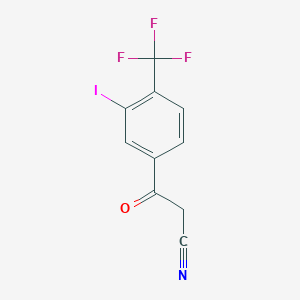
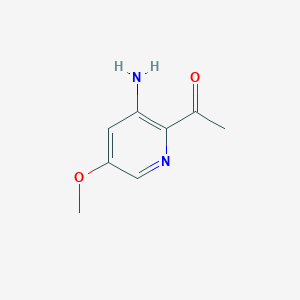
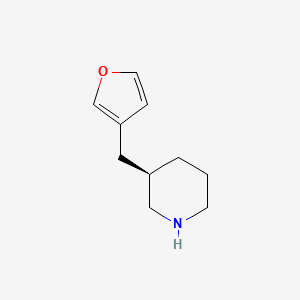

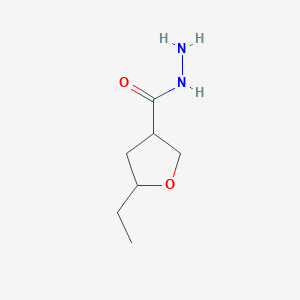
![4-(3,3,4,4,5,5-Hexafluoro-2-(2-methylbenzo[b]thiophen-3-yl)cyclopent-1-en-1-yl)-5-methyl-2-phenyloxazole](/img/structure/B12856506.png)

